2,2'-Methylenebis(6-nonyl-p-cresol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis(4-methyl-6-nonylphenol): is an organic compound with the molecular formula C33H52O2 . It is a type of bisphenol, characterized by the presence of two phenolic groups connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(4-methyl-6-nonylphenol) typically involves the condensation of 4-methyl-6-nonylphenol with formaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenebis(4-methyl-6-nonylphenol) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Methylenebis(4-methyl-6-nonylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenolic groups to hydroxyl groups.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroxylated derivatives.
Substitution: Nitrated or halogenated phenols.
Scientific Research Applications
2,2’-Methylenebis(4-methyl-6-nonylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative stress-related diseases.
Mechanism of Action
The antioxidant properties of 2,2’-Methylenebis(4-methyl-6-nonylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, thereby protecting cells and materials from oxidative stress .
Comparison with Similar Compounds
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(4-methyl-6-cyclohexylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- 2,4-Di-tert-butylphenol
Comparison: 2,2’-Methylenebis(4-methyl-6-nonylphenol) is unique due to its nonyl substituents, which enhance its lipophilicity and make it more effective in certain applications compared to its tert-butyl or cyclohexyl analogs. This increased lipophilicity can improve its compatibility with non-polar materials, making it a preferred choice in specific industrial applications .
Properties
CAS No. |
7786-17-6 |
---|---|
Molecular Formula |
C33H52O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-methyl-3-nonylphenyl)methyl]-4-methyl-6-nonylphenol |
InChI |
InChI=1S/C33H52O2/c1-5-7-9-11-13-15-17-19-28-21-26(3)23-30(32(28)34)25-31-24-27(4)22-29(33(31)35)20-18-16-14-12-10-8-6-2/h21-24,34-35H,5-20,25H2,1-4H3 |
InChI Key |
XQESJWNDTICJHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)C)CC2=CC(=CC(=C2O)CCCCCCCCC)C)O |
physical_description |
Other Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.